4'-Bromo-3-(2-methoxyphenyl)propiophenone
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Overview
Description
4’-Bromo-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H15BrO2 It is a derivative of propiophenone, characterized by the presence of a bromine atom at the 4’ position and a methoxy group at the 2 position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3-(2-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-methoxybenzene with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-3-(2-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3-(2-methoxyphenyl)propiophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group in the propiophenone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
4’-Bromo-3-(2-methoxyphenyl)propiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-3-(2-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The bromine atom and methoxy group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methoxyphenol
- 4-Methylpropiophenone
- 2-Bromo-4’-methylpropiophenone
Comparison
Compared to similar compounds, 4’-Bromo-3-(2-methoxyphenyl)propiophenone is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZGGKWXPUBTIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644173 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-87-4 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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